(N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate
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Overview
Description
(N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate is an organic compound that features both an acetyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate typically involves the acetylation of 4-nitroaniline followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in an aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product is (N-acetyl-4-aminoanilino) 2,2-dimethylpropanoate.
Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry
In chemistry, (N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate is used as a precursor for the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biological molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the acetyl and ester groups.
4-Nitro-N-methylaniline: Similar nitroaniline core but with different substituents.
Uniqueness
(N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate is unique due to its combination of an acetyl group, a nitroaniline moiety, and an ester linkage. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88887-33-6 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(N-acetyl-4-nitroanilino) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16N2O5/c1-9(16)14(20-12(17)13(2,3)4)10-5-7-11(8-6-10)15(18)19/h5-8H,1-4H3 |
InChI Key |
JMCLVFSVIYFKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C(C)(C)C |
Origin of Product |
United States |
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